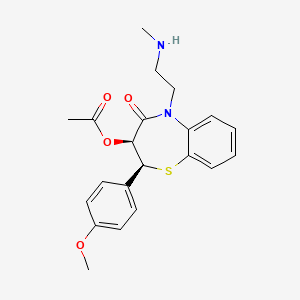

N-Demethyldiltiazem

Description

Contextualization as a Major Diltiazem (B1670644) Biotransformation Product

Diltiazem, a benzothiazepine (B8601423) derivative, is extensively metabolized in the body, primarily in the liver, through several phase I biotransformation pathways. The main routes include deacetylation, N-demethylation, and O-demethylation researchgate.nettga.gov.audrugbank.com. Among these, N-demethylation is recognized as a major metabolic pathway researchgate.nettga.gov.au.

N-Demethyldiltiazem, also referred to as N-Monodemethyldiltiazem or N-Desmethyldiltiazem, emerges as a principal metabolite resulting from this N-demethylation process. This transformation is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme drugbank.comontosight.aijapsonline.com. In humans and dogs, this compound is consistently identified as the most abundant metabolite found in plasma ingentaconnect.com. Studies comparing the area under the curve (AUC) ratios of diltiazem's metabolites in humans have indicated that this compound is present in significantly higher quantities than other major metabolites, with an AUC ratio of 28 compared to 3.4 for deacetyldiltiazem (B1669934) and 1 for O-demethyldiltiazem researchgate.net.

Furthermore, this compound is not merely an inert byproduct of metabolism; it retains pharmacological activity. It exhibits coronary vasodilation activity, estimated to be approximately one-fifth the potency of the parent compound, diltiazem researchgate.net. It also functions as a calcium channel blocker and possesses anti-arrhythmic properties ontosight.ai. The apparent half-life of this compound is comparable to that of diltiazem, with reported values ranging from approximately 6.5 to 9.4 hours pafmj.orgnih.gov.

| Metabolite | Primary Formation Enzyme(s) | Relative Abundance (AUC Ratio in Humans) | Pharmacological Activity | Apparent Half-life (hours) |

| This compound | CYP3A4 | 28 | Coronary vasodilation, Calcium channel blocking | 6.5 - 9.4 |

| Deacetyldiltiazem | Esterase(s) | 3.4 | Coronary vasodilation (approx. half potency of diltiazem) | ~18 |

| O-Demethyldiltiazem | CYP2D6 | 1 | Minimal vasodilation | Not specified |

Rationale for Dedicated Academic Investigation of this compound

Secondly, this compound plays a role in the inter-individual variability of diltiazem's response. Genetic polymorphisms in metabolizing enzymes, such as CYP3A4, can lead to significant differences in the systemic exposure of metabolites among individuals researchgate.netdrugbank.com. Investigating this compound helps elucidate these pharmacokinetic variations, which can influence therapeutic outcomes and the potential for adverse events.

Thirdly, this compound itself can act as an inhibitor of CYP3A4 activity tga.gov.ausimulations-plus.com. This capability highlights its potential to modulate the metabolism of other drugs that are substrates for CYP3A4, thereby contributing to clinically significant drug-drug interactions. Dedicated research into its inhibitory potential is essential for predicting and managing such interactions.

Finally, the development and validation of sensitive analytical methods are crucial for accurately quantifying diltiazem and its metabolites in biological matrices like plasma and urine pafmj.orgekb.egeuropa.eu. Such methods are indispensable for pharmacokinetic studies, therapeutic drug monitoring, and research into drug metabolism and disposition. The study of this compound drives advancements in these analytical techniques. Collectively, these aspects underscore the importance of focused academic inquiry into this compound to enhance the safe and effective use of diltiazem.

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2/h4-11,19-20,22H,12-13H2,1-3H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMLDISQSWWYOT-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234221, DTXSID60873797 | |

| Record name | N-Monodemethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Desmethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85100-17-0, 86408-45-9 | |

| Record name | N-Monodemethyldiltiazem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085100170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethyldiltiazem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Monodemethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Desmethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEMETHYLDILTIAZEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF0841K5LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for N Demethyldiltiazem

Chemical Synthesis Pathways and Reaction Mechanisms

A convenient and direct method for the preparation of N-demethyldiltiazem involves the demethylation of diltiazem (B1670644). One reported pathway utilizes α-chloroethyl chloroformate in refluxing 1,2-dichloroethane. This reaction proceeds through the formation of an intermediate N-desmethyl-α-chloroethyl carbamate, which is subsequently converted to this compound by refluxing in methanol (B129727). A notable side product of this reaction is N-desmethyl-O-deacetyldiltiazem, which can form in small quantities (5-10%).

Alkylation of the resulting this compound can be performed to generate other analogs. For instance, reaction with ethyl iodide and potassium carbonate in acetone (B3395972) can produce the N-ethyl-N-methyl analog. However, this reaction may also be accompanied by partial deacetylation and the formation of quaternized byproducts, which can typically be removed by an aqueous wash.

The synthesis of N,N-didesmethyldiltiazem, another diltiazem metabolite, has also been reported through an efficient two-step process. This method involves the N-alkylation of (2S,3S)-cis-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one with 2-(t-Boc-amino)ethyl bromide in the presence of potassium carbonate. The tert-butoxycarbonyl (t-Boc) protecting group is then removed using trifluoroacetic acid (TFA) to yield the primary amine, didesmethyldiltiazem. researchgate.net This approach avoids the use of more hazardous reagents like nitrogen mustards. researchgate.net

A general synthetic scheme for diltiazem, which can be adapted for its N-demethylated analogs, starts with the condensation of 4-methoxybenzaldehyde (B44291) and methyl chloroacetate (B1199739) via a Darzens reaction to form a glycidic ester. This epoxide is then opened by reaction with 2-aminothiophenol. Subsequent hydrolysis, resolution of the resulting racemic acid (for example, using (+)-α-phenylethylamine), and cyclization with simultaneous acylation yields the core benzothiazepine (B8601423) structure. The final step involves alkylation at the nitrogen atom to introduce the desired side chain. For this compound, a side chain with a single methyl group would be introduced at this stage.

The pharmacological activity of diltiazem and its metabolites is highly dependent on their stereochemistry, specifically the (2S,3S) configuration. Therefore, stereoselective synthesis is of paramount importance. Several strategies have been developed to achieve the desired stereoisomer of the diltiazem core, which can then be elaborated to this compound.

One of the earliest asymmetric syntheses of diltiazem employed a diastereoface differentiating nucleophilic addition to establish the two contiguous stereogenic centers. researchgate.net Another approach involves the separation of diastereomeric glycidic esters, which are key intermediates in the synthesis. researchgate.net The marked difference in solubility between the diastereomers allows for their separation by direct crystallization. researchgate.net The desired enantiomerically pure glycidic ester can then be carried forward in the synthesis. researchgate.net

Lipase-catalyzed kinetic resolution is another powerful technique used in the stereoselective synthesis of diltiazem analogs. For instance, the kinetic resolution of racemic trans-2-phenylcyclohexanol, a chiral auxiliary, can provide the desired enantiomer for use in a chiral auxiliary-induced asymmetric Darzens glycidic ester condensation. researchgate.net

Furthermore, asymmetric syntheses of (+)-diltiazem have been developed starting from (E)-methyl 4-methoxyphenylpropenoate. These routes proceed through either the (2R,3S)- or (2S,3R)-enantiomers of threo-methyl 3-(4-methoxyphenyl)-2,3-dihydroxypropanoate, demonstrating the ability to control the stereochemistry of the final product through the careful selection of chiral starting materials and reagents. researchgate.net The synthesis of optically active trans-isomers of diltiazem has also been reported, further highlighting the versatility of synthetic approaches to control the stereochemistry of the benzothiazepine core. nih.gov

Isotopic Labeling Strategies for Research Applications

Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic studies. The introduction of stable isotopes, such as deuterium (B1214612) (²H or D), can help in elucidating metabolic pathways and understanding the mechanisms of enzymatic reactions.

The synthesis of deuterated this compound analogs can be achieved by incorporating deuterium atoms at specific positions in the molecule. For example, N-Demethyl Diltiazem D3, which is deuterated at the methoxy (B1213986) group on the phenyl ring, is commercially available. synzeal.com Its chemical name is (2S,3S)-2-(4-(methoxy-d3)phenyl)-5-(2-(methylamino)ethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b] researchgate.netresearchgate.netthiazepin-3-yl acetate (B1210297). synzeal.com The synthesis of such a compound would likely involve the use of a deuterated starting material, such as 4-(methoxy-d3)benzaldehyde, in the synthetic pathway described earlier.

Deuteration can also be targeted at the N-methyl group. The synthesis of deuterated methylamine (B109427) and dimethylamine (B145610) has been reported, which can serve as key intermediates for introducing a deuterated N-methyl group into the this compound scaffold. semanticscholar.org For example, a practical synthesis of deuterated methylamine hydrochloride involves the reaction of Boc-benzylamine with a deuterated methylating agent (TsOCD₃), followed by deprotection. semanticscholar.org This deuterated methylamine can then be used in the alkylation step of the diltiazem synthesis.

General methods for the synthesis of deuterated materials often involve the use of deuterated reagents and solvents. ornl.govnih.gov For instance, enaminones, which are versatile intermediates in the synthesis of nitrogenous heterocycles, can be deuterated with high isotopic fidelity. nih.gov Such strategies could potentially be adapted for the synthesis of deuterated this compound.

The metabolism of diltiazem is extensive and involves several enzymatic pathways, primarily mediated by the cytochrome P450 (CYP) system. nih.gov N-demethylation is a major metabolic pathway, and this compound is a known human metabolite. nih.gov Studies have shown that CYP3A4 is involved in the N-demethylation of diltiazem, while CYP2D6 is implicated in its O-demethylation. researchgate.netnih.gov

The use of deuterated this compound analogs can provide significant insights into these metabolic processes. By replacing a hydrogen atom with a deuterium atom at a site of metabolic transformation, a kinetic isotope effect (KIE) can be observed. The C-D bond is stronger than the C-H bond, and therefore, its cleavage is slower. This can lead to a reduced rate of metabolism for the deuterated analog.

Similarly, deuteration at the O-methyl group can be used to study the kinetics of O-demethylation mediated by CYP2D6. The magnitude of the KIE can provide information about the rate-limiting step of the enzymatic reaction.

Tracing the metabolic fate of the compound in vitro and in vivo.

Identifying and quantifying metabolites.

Elucidating the reaction mechanisms of metabolizing enzymes.

Studying the kinetic isotope effect to understand the rate-limiting steps of metabolic transformations.

Metabolic Pathways and Enzymatic Biotransformation of Diltiazem to N Demethyldiltiazem

Primary Enzymatic N-Demethylation Pathways

The conversion of Diltiazem (B1670644) to N-Demethyldiltiazem involves the removal of a methyl group from the tertiary amine nitrogen. This reaction is a key step in the biotransformation of Diltiazem.

CYP3A4 as the Primary Isoform: In vitro studies using human liver microsomes and recombinant enzyme systems have consistently identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the N-demethylation of Diltiazem researchgate.netpsu.edudrugbank.comresearchgate.netnih.govjnsbm.orgpsu.edujapsonline.comnih.govjapsonline.com. Diltiazem N-demethylation activity in human liver microsomes shows a strong correlation with testosterone (B1683101) 6β-hydroxylation, a known marker for CYP3A4 activity capes.gov.br.

Other Contributing Isoforms: While CYP3A4 is dominant, other CYP isoforms have shown some activity in specific in vitro systems. For instance, CYP2C8 and CYP2C9 have been reported to contribute to Diltiazem N-demethylation, albeit to a lesser extent (approximately 20% and 10% of CYP3A4 activity, respectively) capes.gov.br. However, inhibitors of CYP2C isoforms did not significantly inhibit Diltiazem oxidation in these studies capes.gov.br.

Reconstituted Systems: In reconstituted systems employing purified P450 enzymes, P450IIIA7 (a human CYP3A subfamily member) exhibited the highest N-demethylase activity towards Diltiazem researchgate.net. This further supports the role of the CYP3A subfamily in this metabolic transformation researchgate.netnih.gov.

Human Liver Microsomes (HLM): HLM are rich sources of drug-metabolizing enzymes, including CYP450s. Studies utilizing HLM have confirmed that CYP3A4 is the major enzyme responsible for Diltiazem's N-demethylation psu.eduresearchgate.netnih.govcapes.gov.br. The catalytic activity (CLint) of Diltiazem in HLM is significantly higher compared to its metabolism by other major CYP isoforms psu.edu.

Recombinant Enzymes: The use of recombinant human CYP isoforms expressed in systems like Escherichia coli or insect cells has been instrumental in pinpointing specific enzyme involvement. These studies have validated CYP3A4 as the primary catalyst for Diltiazem N-demethylation psu.eduresearchgate.netnih.govresearchgate.net.

Subsequent and Parallel Metabolic Transformations of this compound

Once formed, this compound can undergo further metabolic modifications, or parallel pathways can operate on Diltiazem concurrently.

This compound can be further metabolized. A significant subsequent transformation is the deacetylation of this compound, leading to the formation of N-Demethyldesacetyldiltiazem (also referred to as N,N-didesmethyldiltiazem or N-desmethyl-O-desacetyldiltiazem) researchgate.netpfizermedicalinformation.comualberta.caies.gov.plsouthernforensic.org. This metabolite has also been identified in human urine pfizermedicalinformation.com. N-Demethyldesacetyldiltiazem is considered pharmacologically active researchgate.net. Furthermore, N-demethylated metabolites, including N-desmethyl DTZ and N,N-didesmethyl DTZ, have been shown to be potent inhibitors of CYP3A4 capes.gov.br.

While N-demethylation and deacetylation are the primary pathways, other metabolic transformations can occur. Studies have identified various hydroxylated and oxidized metabolites of Diltiazem and its derivatives. For example, N-demethylation can lead to N-hydroxylation, forming N-hydroxy-N-desmethyldiltiazem, which can then participate in the formation of metabolic-intermediate (MI) complexes with CYP enzymes researchgate.netnih.gov. Oxidative metabolism can also lead to other forms, though N-demethylation and deacetylation are the most abundant Phase I pathways researchgate.netnih.gov.

Influence of Drug Transporter Proteins on this compound Formation

Implications for Hepatic and Intestinal Metabolism

The liver and the small intestine are the primary sites for diltiazem's extensive first-pass metabolism, significantly affecting its systemic exposure pfizer.comjapsonline.comingentaconnect.comfda.govukaazpublications.comnih.govmdpi.com. Diltiazem undergoes substantial metabolism in both organs, with reported extraction ratios of approximately 85% in the small intestine and 63% in the liver of rats japsonline.comingentaconnect.com. The small intestine, in particular, plays a critical role due to the high expression of both CYP3A4 and P-gp within its enterocytes japsonline.comingentaconnect.comukaazpublications.comnih.gov. This synergistic action of metabolic enzymes and efflux transporters creates a significant barrier to oral absorption, contributing to diltiazem's low bioavailability japsonline.comingentaconnect.comukaazpublications.com.

The N-demethylation of diltiazem to this compound is facilitated by CYP3A4, which is abundant in both the liver and the small intestine researchgate.netjapsonline.comjapsonline.comingentaconnect.comukaazpublications.comnih.gov. Furthermore, diltiazem itself has been shown to inhibit intestinal CYP3A activity through irreversible inhibition, leading to a reduction in its own metabolism and an increase in its bioavailability nih.gov. This self-inhibition, coupled with the potential for its metabolites to also inhibit CYP3A4, underscores the complex interplay between diltiazem, its metabolic enzymes, and transporters within the hepatic and intestinal systems nih.govtandfonline.com.

In Vitro Metabolic Investigations in Research Models

In vitro studies have been crucial in dissecting the specific enzymatic and cellular mechanisms underlying diltiazem metabolism, including the formation of this compound.

Hepatic Microsomal Fraction Studies

Studies employing hepatic microsomal fractions, which are enriched in drug-metabolizing enzymes like CYPs, have definitively established the role of CYP3A4 in diltiazem's N-demethylation researchgate.netnih.govbipublication.comjapsonline.comnih.govnih.govchosun.ac.kr. Research using human liver microsomes has shown a strong correlation between diltiazem N-demethylation activity and testosterone 6β-hydroxylation, a marker activity for CYP3A enzymes nih.gov. Specific CYP3A4 inhibitors, such as ketoconazole (B1673606) and troleandomycin, have been shown to significantly reduce diltiazem oxidation in these systems nih.gov. These investigations also revealed that while CYP3A4 is the primary enzyme, CYP2C8 and CYP2C9 can contribute to N-demethylation to a lesser extent nih.gov. Kinetic analyses have further demonstrated that diltiazem and its N-demethylated metabolites, particularly N,N-didesmethyldiltiazem, act as potent competitive inhibitors of CYP3A4, with N,N-didesmethyldiltiazem exhibiting considerably higher potency than the parent drug nih.govresearchgate.net.

Isolated Hepatocyte Systems

The use of isolated hepatocytes, which provide a more comprehensive cellular environment compared to microsomes, has also contributed to understanding diltiazem metabolism. These studies have corroborated the findings from microsomal fraction studies regarding the involvement of CYP3A in diltiazem N-demethylation nih.gov. In primary cultures of human hepatocytes, the rate of N-demethyl-diltiazem release was found to be strongly correlated with the intracellular levels of P-450IIIA (CYP3A), which could be induced by agents like rifampicin (B610482) and phenobarbital (B1680315) nih.gov. These systems offer a more physiologically relevant context for examining the complex interactions between diltiazem, its metabolites, and the cellular machinery responsible for its biotransformation.

In Vivo Metabolic Profiling in Preclinical Animal Models

Preclinical animal models have been instrumental in elucidating the in vivo metabolic fate of diltiazem and the formation of its metabolites, including this compound.

Studies in rats have confirmed that diltiazem undergoes extensive metabolism, with N-demethylation being a key pathway japsonline.comnih.govukaazpublications.comresearchgate.net. In rats, while desacetyldiltiazem and O-diacetyl-N-monomethyl diltiazem are often identified as the most prevalent metabolites, this compound is also produced bipublication.comjapsonline.com. For instance, comparative studies across different rat strains indicated that plasma concentrations of N-desmethyl DTZ (MA) were significantly higher in spontaneously hypertensive rats (SHR) and Wistar Kyoto (WKY) rats compared to Sprague-Dawley (SDR) rats, suggesting strain-dependent variations in metabolic profiles nih.govresearchgate.net. These findings suggest that SHR and WKY rats may serve as more suitable models for studying diltiazem metabolism due to their metabolic profiles being closer to those observed in humans nih.govresearchgate.net.

Rabbit models have also provided valuable insights into diltiazem metabolism. When diltiazem was administered intravenously or via the portal vein in rabbits, N-demethyl-diltiazem (MA) was primarily generated. In contrast, administration into the jugular vein or thoracic aorta predominantly yielded M1 (deacetyldiltiazem) nih.gov. This observation highlights how the route of administration can influence the initial metabolite profile, with hepatic and intestinal metabolism playing distinct roles nih.gov. Further in vitro studies using rabbit tissue homogenates indicated that the liver was a major site for MA generation, while the small intestine produced modest amounts of both MA and M1 nih.gov.

The impact of co-administered substances on diltiazem metabolism has also been investigated in vivo. For example, compounds such as hesperetin, resveratrol, and gallic acid, known inhibitors of CYP3A4 and/or P-gp, have demonstrated the ability to significantly increase diltiazem's oral bioavailability and systemic exposure in rats japsonline.comjapsonline.comukaazpublications.comresearchgate.netnih.gov. These studies emphasize the critical roles of CYP3A4 and P-gp in limiting diltiazem's oral absorption and highlight the potential for drug-drug interactions.

Data Tables

The following tables summarize key findings regarding diltiazem metabolism and the formation of this compound.

Table 1: Major Metabolic Pathways of Diltiazem

| Metabolic Pathway | Primary Enzyme(s) | Major Metabolite(s) | Primary Site(s) of Metabolism |

| N-demethylation | CYP3A4 | This compound | Liver, Small Intestine |

| O-demethylation | CYP2D6 | O-Demethyldiltiazem | Liver |

| Deacetylation | Esterases | Desacetyldiltiazem | Liver, Plasma, Intestine |

Citations: researchgate.nethres.capfizer.comnih.govdrugbank.combipublication.comjapsonline.comhres.ca

Table 2: In Vitro Diltiazem Elimination Rate Constants in Rabbit Tissue Homogenates

| Tissue Homogenate | Diltiazem Elimination Rate Constant (10⁻⁴ min⁻¹) |

| Liver | 334 ± 45 |

| Proximal Small Intestine | 69 ± 11 |

| Distal Small Intestine | 25 ± 3 |

| Lungs | 15 ± 6 |

| Kidneys | 8 ± 6 |

Citation: nih.gov

Pharmacological Characterization and Mechanistic Studies of N Demethyldiltiazem

Investigation of Ligand-Target Interactions

The interaction of N-Demethyldiltiazem with its molecular targets is fundamental to understanding its pharmacological activity. This includes its direct effects on ion channels and broader receptor binding profiles.

Calcium Channel Modulation in In Vitro Assays

This compound is classified as a non-dihydropyridine calcium channel blocker, suggesting a direct interaction with voltage-gated calcium channels. medkoo.com Diltiazem (B1670644), its parent compound, is well-established as an inhibitor of L-type calcium channels, which are crucial for cardiac muscle contraction and vascular smooth muscle tone. frontiersin.orgnih.gov While specific in vitro assay data detailing the precise IC50 values or binding affinities of this compound to specific calcium channel subtypes (e.g., L-type, T-type) were not found in the provided literature, its designation as a calcium channel blocker implies a direct modulatory effect on these channels. medkoo.com Studies on T-type calcium channels (TTCCs) have explored various modulators, but this compound has not been specifically detailed in these contexts within the provided search results. nih.govplos.org However, given its structural relationship and classification, it is understood to exert its effects by modulating calcium influx through these channels.

Receptor Binding Profiling and Affinity Studies

Specific studies detailing the receptor binding profiling and affinity of this compound across a broad range of receptors were not identified in the provided literature. While receptor binding affinity is a key aspect of pharmacological characterization, the available research snippets did not present data for this compound in this regard. mdpi.comuu.nlnih.govmdpi.com

Enzyme Inhibition and Induction Capabilities

This compound plays a significant role in drug metabolism, particularly through its interactions with cytochrome P450 (CYP) enzymes, and its capacity to form metabolic-intermediate (MI) complexes.

Modulation of Cytochrome P450 Enzymes (e.g., CYP3A4)

This compound, along with its metabolite N,N-didesmethyldiltiazem, are potent competitive inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov In vitro studies have quantified the inhibitory potential of these metabolites, with N-desmethyl diltiazem exhibiting an IC50 value of 11 µM against CYP3A4-mediated testosterone (B1683101) 6β-hydroxylation. nih.gov Kinetic studies further indicate that N-desmethyl diltiazem acts as a competitive inhibitor of CYP3A4 with a Ki value of approximately 2 µM, and its N,N-didesmethyl metabolite is even more potent, with a Ki of approximately 0.1 µM. nih.gov CYP3A4 is a critical enzyme responsible for the metabolism of a substantial proportion of marketed drugs, including diltiazem itself. japsonline.commedsafe.govt.nz The N-demethylation of diltiazem is primarily catalyzed by CYP3A4 in human liver microsomes. nih.govjapsonline.com Consequently, N-demethylated metabolites of diltiazem, such as this compound, can contribute to CYP3A4 inhibition in vivo, particularly under conditions where these metabolites accumulate, such as during prolonged diltiazem therapy. nih.gov

Cellular and Molecular Signaling Pathway Investigations

Analysis of Intracellular Second Messenger Systems

This compound (MA) is a significant active metabolite of diltiazem, a widely recognized calcium channel blocker researchgate.netnih.govd-nb.infoembopress.orgexpasy.org. Diltiazem functions by inhibiting the influx of calcium ions (Ca²⁺) through L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle cells science.govscribd.comresearchgate.netnih.gov. This action leads to a reduction in intracellular calcium concentrations, thereby causing vasodilation and influencing cardiac contractility and conduction scribd.comresearchgate.netnih.gov. Calcium ions themselves serve as crucial intracellular second messengers, mediating a vast array of cellular processes in response to extracellular signals nih.govnih.govembopress.orgnih.gov. Given that this compound retains pharmacological activity researchgate.net, it is understood to exert similar calcium channel modulating effects. While specific studies detailing this compound's direct impact on other second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP), were not identified in the reviewed literature, its mechanism inherently involves the regulation of intracellular calcium levels, a primary second messenger pathway. The precise quantitative modulation of calcium influx by this compound in various cellular contexts requires further detailed investigation.

Preclinical Pharmacological Activities in Animal Models (Mechanistic Investigations)

Preclinical investigations utilizing animal models are fundamental for understanding drug efficacy and elucidating mechanisms of action, particularly for cardiovascular agents nih.gov. This compound, as an active metabolite of diltiazem, is expected to exhibit pharmacological activities consistent with its parent compound's class. However, specific preclinical studies focusing solely on this compound's pharmacological activities and their underlying mechanisms in animal models are not extensively detailed in the current literature. The available information primarily pertains to diltiazem itself, with this compound being identified as a significant metabolite.

Effects on Cardiovascular Parameters in Research Animals (e.g., vascular tone)

As a metabolite of diltiazem, this compound is anticipated to contribute to the cardiovascular effects observed with diltiazem administration. Diltiazem is known to induce vasodilation by blocking L-type calcium channels in vascular smooth muscle, leading to relaxation and a decrease in peripheral vascular resistance and blood pressure scribd.comresearchgate.net. This action directly impacts vascular tone. While studies on hyperoxia's effect on vascular tone in animal models have provided general insights into vasoconstriction and vasodilation mechanisms d-nb.info, and general animal models are used for cardiovascular research nih.gov, specific quantitative data detailing this compound's direct effects on vascular tone in research animals were not found in the reviewed literature. The observed cardiovascular effects of diltiazem are thus inferred to be partly mediated by its active metabolites, including this compound.

Electrophysiological Modulations in Isolated Animal Tissues

Calcium channel blockers, including diltiazem, are known to modulate the electrophysiological properties of cardiac and vascular tissues by altering ion channel function. Specifically, they affect the slow inward calcium current, influencing action potential duration, heart rate, and conduction velocity science.govscribd.comnih.gov. These effects are critical for their anti-arrhythmic and anti-anginal properties. While these general mechanisms are well-established for diltiazem, specific electrophysiological studies focusing on this compound's direct effects on isolated animal tissues, including quantitative data on ion channel current modulation or action potential changes, were not identified in the provided search results.

Analytical Methodologies for N Demethyldiltiazem Research Applications

Sample Preparation Strategies for Biological Matrices in Research

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely adopted technique for sample clean-up and enrichment in the analysis of N-Demethyldiltiazem. Various SPE protocols have been developed, often utilizing reversed-phase sorbents.

A common approach involves using C18 cartridges for the isolation of this compound and related diltiazem (B1670644) metabolites from biological fluids like plasma nih.govresearchgate.netresearchgate.netresearchgate.net. The general SPE procedure typically includes conditioning the sorbent (e.g., with methanol (B129727) or acetonitrile), equilibrating it with a suitable buffer, loading the sample, washing away impurities, and finally eluting the bound analyte with an appropriate solvent nih.govsigmaaldrich.comwebsiteonline.cn. For instance, one method describes the use of C18 SPE cartridges for isolating diltiazem and its metabolites from human plasma nih.govresearchgate.net. Another study utilized online SPE coupled with liquid chromatography-high resolution mass spectrometry (LC-HRMS) for comprehensive analysis nih.gov. SPE offers advantages such as high recovery rates and efficient removal of matrix components, contributing to enhanced sensitivity and specificity of the analytical method nih.govsigmaaldrich.comwebsiteonline.cn.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is another established technique for sample preparation, offering an alternative or complementary approach to SPE for the extraction of this compound. LLE relies on the differential solubility of the analyte in two immiscible liquid phases.

Several studies have employed LLE for the analysis of this compound in plasma. One common method involves a single-step solvent extraction using a mixture of n-hexane and diethyl ether to extract diltiazem, this compound, and an internal standard from plasma samples ekb.egekb.egpafmj.org. Another approach utilizes ethyl acetate (B1210297) for initial extraction from plasma, followed by an acidic aqueous layer extraction capes.gov.br. The choice of solvents and extraction conditions is critical to optimize recovery and minimize co-extraction of interfering substances nih.govresearchgate.netuit.no.

Method Validation for Research Applications

For any analytical method to be considered reliable for research applications, it must undergo rigorous validation. This process ensures the method's suitability, accuracy, precision, and robustness. Key validation parameters, as outlined by guidelines such as ICH Q2(R2), include linearity, LOD/LOQ, precision, accuracy, specificity, and stability researchgate.netlabmanager.comeuropa.eu.

Assessment of Linearity and Calibration Range

The linearity of an analytical method demonstrates that the measured response is directly proportional to the analyte concentration over a specified range. For this compound, calibration curves are typically generated using spiked biological matrices (e.g., plasma) at various concentration levels.

Table 1: Reported Linearity and Calibration Ranges for this compound

| Concentration Range (ng/mL) | Matrix | Reference |

| 5–200 | Plasma | ekb.egekb.eg |

| 5–160 | Plasma | pafmj.orgpafmj.org |

| 15–60 | Plasma | nih.gov |

| 0.24–320.1 | Plasma | researchgate.net |

Studies have consistently shown linear relationships, with correlation coefficients (r²) generally exceeding 0.99, indicating good linearity across the tested ranges ekb.egekb.egpafmj.orgpafmj.org.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the Limit of Quantification (LOQ) is the lowest concentration that can be reliably quantified with acceptable precision and accuracy iupac.orgnih.govut.eeaaa-co.net. For this compound, these limits are critical for detecting low concentrations in biological samples.

Table 2: Reported LOD and LOQ Values for this compound

| LOD (ng/mL) | LOQ (ng/mL) | Matrix | Detection Method | Reference |

| 2.5 | 5 | Plasma | HPLC-UV | ekb.egpafmj.org |

| 2.5 | 5 | Plasma | HPLC-UV | nih.gov |

| 2.5 | 5 | Plasma | HPLC-UV | researchgate.net |

| ~2.5 | 5 | Plasma | HPLC-UV | ekb.eg |

Reported LOD values for this compound are typically around 2.5 ng/mL, often determined at a signal-to-noise ratio of 3:1 nih.govekb.egpafmj.org. The LOQ is commonly set at the lowest concentration used in the calibration curve, frequently 5 ng/mL ekb.egekb.egpafmj.org. One study reported an LOQ of 0.24 ng/mL for metabolites in general researchgate.net.

Evaluation of Precision and Accuracy

Precision refers to the degree of agreement among individual test results when the same method is applied repeatedly to multiple samplings of a homogeneous sample. Accuracy reflects how close the measured value is to the true value labmanager.comdemarcheiso17025.comdepauw.edu. These parameters are typically assessed through within-day (repeatability) and between-day (intermediate precision) studies.

Table 3: Precision and Accuracy Data for this compound

| Parameter | Value Range | Matrix | Reference |

| Precision (CV) | < 5% (within-day and between-day) | Plasma | nih.gov |

| Precision (CV) | < 10% (within-day and between-day) | Plasma | ekb.egekb.eg |

| Accuracy (% Error) | Within 10% | Plasma | ekb.egekb.eg |

| Accuracy (% Error) | < 3% (higher concentrations), < 16% (low conc.) | Plasma | nih.govresearchgate.net |

Studies indicate that the precision of analytical methods for this compound is generally good, with coefficients of variation (CV) typically below 5% or 10% for both within-day and between-day analyses nih.govresearchgate.netekb.egekb.eg. Accuracy, often expressed as percentage error, is also reported to be within acceptable limits, generally within 10% or better nih.govresearchgate.netekb.egekb.eg. The similarity of within-day and between-day CV values suggests that precision is maintained across different analytical runs ekb.eg.

Robustness and Stability Testing for Research Samples

Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during routine use labmanager.comeuropa.eudemarcheiso17025.com. Stability testing is crucial to ensure that the analyte does not degrade during sample storage or during the analytical procedure, and that the analytical method is "stability-indicating" europa.euchromatographyonline.com.

This compound is recognized as a degradation product of diltiazem itself researchgate.net. Therefore, stability-indicating methods are essential to differentiate the parent drug from its metabolites and degradation products. Robustness studies typically involve minor changes to parameters such as mobile phase composition, flow rate, or column temperature, with the expectation that results remain largely unchanged nih.gov. The validation process, often guided by ICH Q2(R2) europa.eu, confirms that the method is robust and that the analyte is stable under the defined analytical conditions.

Structure Activity Relationship Sar Investigations of N Demethyldiltiazem

Conformational Analysis and Stereochemical Implications

The biological activity of pharmaceutical compounds is intrinsically linked to their three-dimensional structure and the precise spatial arrangement of their atoms, a concept central to stereochemistry. Diltiazem (B1670644) itself is a chiral molecule, possessing two stereocenters at the C2 and C3 positions of its benzothiazepine (B8601423) ring system, with the therapeutically active form being the (2S,3S) enantiomer biomolther.orgtga.gov.auresearchgate.net. N-Demethyldiltiazem, as a direct derivative, also retains this inherent chirality.

While specific detailed conformational analyses of this compound are not extensively documented in the reviewed literature, the general principles of stereochemistry in drug action are well-established researchgate.netjapsonline.comtg.org.aumayoclinic.org. The precise orientation of functional groups, dictated by the molecule's conformation, critically influences its ability to bind to target receptors, such as the L-type calcium channels. The presence of the secondary amine in this compound, as opposed to the tertiary amine in Diltiazem, may alter its hydrogen bonding capabilities and electrostatic interactions within the binding pocket. These subtle structural differences, arising from the N-demethylation, can lead to variations in binding affinity, efficacy, and ultimately, pharmacological potency. The importance of stereochemistry is further underscored by the fact that enantiomers of chiral drugs can exhibit distinct pharmacokinetic and pharmacodynamic profiles researchgate.netjapsonline.com.

Comparative SAR Analysis with Diltiazem and Other Metabolites

Impact of N-Demethylation on Ligand-Receptor Interactions

The N-demethylation of Diltiazem results in this compound, which retains significant calcium channel blocking activity biomolther.orgresearchgate.netontosight.ai. Comparative studies have investigated the potency of Diltiazem and its metabolites on calcium channels. For instance, N-desmethyl Diltiazem (also referred to as MA) has demonstrated inhibitory activity in isolated rat cerebral cortex homogenates with an IC50 of 323 nM and in rat portal veins with an IC50 of 489 nM drugbank.com. In contrast, Diltiazem itself exhibits an IC50 of 0.98 μM (980 nM) in hamster aorta preparations nih.gov. Other metabolites also show varying potencies, with some being less potent than Diltiazem, highlighting that N-demethylation can modulate the affinity and efficacy at the calcium channel receptor researchgate.netnih.govnih.gov.

Table 1: Comparative Potency of Diltiazem and Metabolites on Calcium Channels

| Compound | Target/Assay | IC50 (μM) | Reference |

| Diltiazem | Hamster aorta (Ca2+ antagonism) | 0.98 ± 0.47 | nih.gov |

| N-Desmethyldiltiazem (MA) | Rat cerebral cortex homogenates (binding) | 0.323 | drugbank.com |

| N-Desmethyldiltiazem (MA) | Rat portal veins (inhibition of contraction) | 0.489 | drugbank.com |

| Metabolite 17 | Hamster aorta (Ca2+ antagonism) | 2.46 ± 0.38 | nih.gov |

| Metabolite 23 | Hamster aorta (Ca2+ antagonism) | 3.27 ± 1.02 | nih.gov |

| Metabolite 26 | Hamster aorta (Ca2+ antagonism) | 20.2 ± 10.5 | nih.gov |

| Metabolite 22 | Hamster aorta (Ca2+ antagonism) | 40.4 ± 15.4 | nih.gov |

| Metabolite 25 | Hamster aorta (Ca2+ antagonism) | 45.5 ± 18.1 | nih.gov |

| Metabolite 21 | Hamster aorta (Ca2+ antagonism) | 112.2 ± 33.2 | nih.gov |

| Metabolite 24 | Hamster aorta (Ca2+ antagonism) | 126.7 ± 24.2 | nih.gov |

Note: Metabolite identities for compounds 17, 21-26 from reference nih.gov are not explicitly mapped to this compound, but they represent other known metabolites with varying potencies.

Computational Approaches in SAR Studies

Computational methods are indispensable tools in modern drug discovery for elucidating SAR, predicting activity, and guiding lead optimization. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are widely employed to understand how molecular structure relates to biological function.

Molecular Docking and Dynamics Simulations

Molecular docking allows researchers to predict the binding orientation and affinity of a ligand to its target protein by simulating their interaction in a three-dimensional space japsonline.comontosight.aibauschhealth.caprobes-drugs.orgresearchgate.netfda.govrjraap.comnih.govresearchgate.netresearchgate.net. MD simulations, on the other hand, provide insights into the dynamic behavior of the ligand-protein complex over time, revealing crucial information about stability and interaction patterns japsonline.comontosight.aibauschhealth.caresearchgate.netrjraap.comnih.govresearchgate.net. While numerous studies have utilized these techniques to investigate calcium channel blockers, including dihydropyridines and other classes, specific applications focusing on this compound's interaction with calcium channels are not prominently featured in the reviewed literature. However, the general approach of using docking and MD simulations to understand how structural modifications, such as N-demethylation, affect binding to calcium channels is a well-established strategy in medicinal chemistry japsonline.comresearchgate.netrjraap.comnih.govresearchgate.netresearchgate.net.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activity, enabling the prediction of activity for novel molecules nih.govnih.govmdpi.comcresset-group.comresearchgate.netscience.govecetoc.org. These models can identify key structural features that contribute to or detract from activity. While direct QSAR studies specifically focused on this compound are limited, the broader application of QSAR in understanding calcium channel blockers is evident japsonline.comresearchgate.netconsensus.app. For instance, QSAR has been applied to analyze series of dihydropyridines and other compounds targeting calcium channels to identify critical structural descriptors and predict activity japsonline.comresearchgate.net. One study briefly mentions this compound in the context of QSAR modeling if-pan.krakow.pl, suggesting its inclusion in broader datasets for developing predictive models. The principles of QSAR, involving the use of molecular descriptors (e.g., physicochemical, topological, electronic) to build predictive models, are directly applicable to understanding the SAR of this compound and its relationship to Diltiazem.

Advanced Research Models and Computational Techniques for N Demethyldiltiazem Studies

In Vivo Preclinical Animal Models

Ethical Considerations and Regulatory Frameworks in Animal Research

Research involving animals, whether for understanding drug metabolism or efficacy, is governed by strict ethical guidelines and regulatory frameworks to ensure animal welfare. While specific animal studies focusing solely on N-Demethyldiltiazem were not detailed in the reviewed literature, any research utilizing animal models for its study would necessitate adherence to established ethical principles. These principles universally advocate for the "3Rs": Replacement of animals with alternatives where possible, Reduction in the number of animals used, and Refinement of procedures to minimize pain, suffering, and distress nih.govforskningsetikk.no.

Regulatory bodies, such as Institutional Animal Care and Use Committees (IACUCs), oversee and approve all animal research protocols, ensuring compliance with national and international laws. Key ethical considerations include minimizing experimental duration, employing appropriate anesthesia and analgesia, using humane euthanasia methods when necessary, and ensuring personnel are adequately trained in animal handling and experimental procedures nih.govforskningsetikk.nonih.gov. The fundamental ethical stance often involves a careful weighing of potential human benefits against the animal's welfare, ensuring that animal use is scientifically justified and conducted with the utmost care and respect for the animals' dignity forskningsetikk.noosteology.orguwindsor.ca.

Computational and Modeling Methodologies

Computational and modeling techniques offer powerful, non-invasive methods to predict and understand the complex behavior of chemical compounds like this compound. These methodologies allow researchers to simulate biological processes, estimate kinetic parameters, and integrate diverse data streams.

Physiologically-Based Pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug or its metabolites within a virtual organism wikipedia.orgnih.gov. For this compound, PBPK models have been instrumental in describing its pharmacokinetic profiles and predicting drug-drug interactions (DDIs).

Studies utilizing PBPK models have successfully described the plasma concentration-time (Cp-time) profiles of this compound following various administration routes simulations-plus.comsimulations-plus.comsimulations-plus.com. These models incorporate physiological parameters such as organ volumes, blood flows, and tissue composition, alongside biochemical information like enzyme kinetics wikipedia.org. For instance, PBPK models have been employed to simulate the effects of diltiazem (B1670644) and its metabolites, including this compound, on CYP3A4 activity. These simulations have predicted significant decreases in hepatic CYP3A4 activity following diltiazem administration, with this compound contributing to both competitive and irreversible inhibition of the enzyme simulations-plus.comsimulations-plus.com. Such modeling efforts are crucial for generating hypotheses about how this compound might influence the pharmacokinetics of co-administered drugs.

Table 1: PBPK Model Performance in Describing this compound Pharmacokinetics

| Study Reference | Compound(s) Studied | Model Type | Key Finding Regarding this compound |

| simulations-plus.comsimulations-plus.com | Diltiazem, Midazolam, this compound | PBPK | Correctly described Cp-time profiles of this compound for various doses and administration routes. Model included competitive and irreversible inhibition of CYP3A4 by this compound. |

| simulations-plus.comsimulations-plus.com | Diltiazem, this compound | PBPK | Predicted significant decrease in hepatic CYP3A4 activity due to this compound. |

| simulations-plus.com | Diltiazem, this compound, Midazolam, Quinidine | PBPK (MDM) | Correctly described Cp-time profiles of this compound. |

Enzyme kinetic modeling is essential for understanding the rates and mechanisms of metabolic transformations, such as the N-demethylation of diltiazem to this compound. This involves fitting experimental data (e.g., reaction velocity versus substrate concentration) to kinetic equations, such as the Michaelis-Menten model, to estimate key parameters like Vmax (maximum reaction rate) and Km (Michaelis constant) nih.goveconstor.euigem.wiki.

While direct enzyme kinetic studies specifically detailing this compound's own enzymatic reactions were not explicitly found, the metabolism of diltiazem to this compound involves cytochrome P450 enzymes, particularly CYP3A4 simulations-plus.comresearchgate.net. Studies on similar N-demethylation processes, such as that of amitriptyline, demonstrate the application of enzyme kinetic modeling to identify contributing enzymes and quantify their kinetic parameters nih.gov. The data used in PBPK models for diltiazem metabolism often includes literature-derived or fitted enzyme kinetic constants for CYP3A4 metabolism of diltiazem and its metabolites, including this compound simulations-plus.comsimulations-plus.comsimulations-plus.com. This highlights the reliance on enzyme kinetics to parameterize more complex pharmacokinetic models.

Table 2: Relative Abundance of Diltiazem Metabolites in Humans

| Metabolite | AUC Ratio (Relative to O-demethyldiltiazem) | Source Reference |

| O-demethyldiltiazem | 1 | researchgate.net |

| Deacetyldiltiazem (B1669934) | 3.4 | researchgate.net |

| This compound | 28 | researchgate.net |

Systems biology aims to understand biological systems holistically by integrating data from various levels, including genomics, proteomics, metabolomics, and molecular interactions, often through network analysis researchgate.netcore.ac.uknih.gov. This approach can reveal complex relationships and emergent properties that might not be apparent from studying individual components in isolation.

Table 3: Predicted CYP3A4 Activity Changes in PBPK Models of Diltiazem

| Diltiazem Dose (mg) | Administration Route | CYP3A4 Activity (Liver) | CYP3A4 Activity (Gut Compartments) | Source Reference |

| 60 (IR) | Oral | 80% decrease | 0-20% | simulations-plus.com |

| 120 (IR) | Oral | 90% decrease | 0-20% | simulations-plus.com |

Compound List:

this compound

Diltiazem

Midazolam

Quinidine

Amitriptyline

Nortriptyline

Desacetyldiltiazem

O-demethyldiltiazem

Future Research Directions and Unexplored Avenues for N Demethyldiltiazem Research

Elucidation of Novel Metabolic Pathways and Unidentified Enzymes

While N-demethyldiltiazem is recognized as a metabolite of diltiazem (B1670644), the full spectrum of its own metabolic fate within the body is not completely elucidated. Future research should aim to identify any further metabolic transformations this compound might undergo, including potential phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. This could involve exploring the involvement of less commonly studied cytochrome P450 (CYP) isoforms or other enzyme families that might contribute to its biotransformation wikipedia.orgresearchgate.netmsdmanuals.comyakhak.org. Identifying novel metabolic pathways could reveal previously unknown active or inactive metabolites, which may possess their own pharmacological or toxicological significance. Furthermore, pinpointing the specific enzymes responsible for these transformations is crucial for understanding inter-individual variability in metabolite levels and potential drug-drug interactions. Advanced metabolomic profiling techniques will be instrumental in this endeavor nih.govresearchgate.net.

Discovery of Undescribed Molecular Targets and Signaling Pathways

Current knowledge primarily associates diltiazem with its action on L-type calcium channels nih.govfrontiersin.orgrxfiles.caderangedphysiology.com. However, this compound may interact with different molecular targets or modulate signaling pathways distinct from its parent compound. Research could focus on high-throughput screening assays to identify novel protein targets or cellular pathways influenced by this compound. This might include investigating its potential effects on other ion channels, G-protein coupled receptors, or intracellular signaling cascades, such as those involved in inflammation, cell survival, or cellular stress responses mdpi.commdpi.come-crt.orgnih.gov. Exploring these "off-target" effects could reveal new therapeutic potentials for this compound, perhaps in areas unrelated to cardiovascular function, or explain observed effects that are not fully accounted for by diltiazem's primary mechanism of action.

Development of Advanced Analytical and Imaging Platforms

Accurate and sensitive detection and quantification of this compound in complex biological matrices are essential for pharmacokinetic studies and for investigating its distribution and effects. While High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS) has been used for its quantification ekb.egamanote.com, the development of more advanced analytical and imaging platforms is warranted. Mass Spectrometry Imaging (MSI) techniques, such as MALDI-MSI and DESI-MSI, offer the potential for label-free, spatial mapping of drugs and their metabolites directly within tissue sections nih.govnih.govresearchgate.netdrugtargetreview.com. Developing and refining MSI methods specifically for this compound could provide unprecedented insights into its tissue distribution, cellular localization, and co-localization with endogenous biomarkers. Furthermore, advancements in microfluidics and biosensor technologies could enable real-time, in vivo monitoring of this compound levels, offering dynamic pharmacokinetic data hilarispublisher.com.

Integration of Multi-Omics Data in Preclinical Investigations

The advent of systems biology and multi-omics approaches offers a powerful framework for understanding the complex interplay between a drug metabolite and biological systems nih.govresearchgate.netpatsnap.comresearchgate.netnih.govazolifesciences.comtandfonline.commdpi.com. Integrating data from genomics, transcriptomics, proteomics, and metabolomics in preclinical studies involving this compound could provide a holistic view of its mechanism of action, metabolic fate, and potential toxicological effects. For instance, pharmacogenomic studies could investigate how genetic variations in drug-metabolizing enzymes or target proteins influence the response to this compound mdpi.comtorvergata.it. Proteomic and metabolomic profiling could identify specific protein and metabolite signatures associated with this compound exposure, serving as potential biomarkers for efficacy or toxicity. This integrated approach is crucial for advancing personalized medicine, allowing for tailored therapeutic strategies based on an individual's unique biological profile.

Q & A

Q. What validated analytical methods are available for quantifying N-Demethyldiltiazem in human plasma?

A reverse-phase HPLC-UV method is widely used, involving a mobile phase of 0.1M ammonium dihydrogen phosphate (pH 5.9) and acetonitrile (62:38 v/v) with 0.08% triethylamine (TEA) to improve peak symmetry . Plasma samples are extracted using a 1:1 v/v mixture of diethyl ether and n-hexane, achieving >90% recovery for this compound and diltiazem. The method has a linear range of 5–200 ng/mL, with a quantification limit (LOQ) of 5 ng/mL and intra-/inter-day precision (CV) <10% .

Q. How does this compound’s pharmacokinetic profile compare to diltiazem in clinical studies?

After oral administration of diltiazem, this compound plasma concentrations rise over time due to first-pass metabolism. In a study of six healthy volunteers, this compound levels exceeded diltiazem concentrations at 24 hours post-dose, reflecting its active metabolic role and longer detection window . Pharmacokinetic parameters (e.g., AUC, Cmax) should be analyzed using validated HPLC methods to account for inter-individual variability .

Q. What are the critical parameters for validating an HPLC method for this compound?

Key validation metrics include:

- Linearity : Correlation coefficient (r² ≥ 0.999) across 5–200 ng/mL .

- Precision : CV <10% for within-day and between-day analyses .

- Accuracy : Percent error <10% via spike-recovery tests .

- Specificity : No interfering peaks at retention times (e.g., 4.98 min for this compound) in blank plasma .

Advanced Research Questions

Q. How can co-elution challenges in HPLC analysis of this compound and related metabolites be resolved?

Co-elution issues arise due to structural similarities between diltiazem and its metabolites. Optimizing the mobile phase with TEA reduces peak tailing by masking silanol groups on C18 columns . Alternatively, using a longer column (e.g., 250 mm LiChrospher RP-18e) or gradient elution improves resolution. Method robustness should be tested under varying pH (3–7) and column temperatures .

Q. How should researchers address discrepancies in reported pharmacokinetic data for this compound?

Discrepancies may stem from differences in study design (e.g., single vs. multiple dosing) or analytical sensitivity. For example, LOQs vary between 5 ng/mL and 10 ng/mL across methods. To reconcile data, conduct cross-validation using standardized protocols (e.g., PRISMA guidelines for systematic reviews ). Additionally, consider inter-species metabolic differences when extrapolating animal data to humans .

Q. What experimental strategies are recommended for synthesizing and characterizing N-Nitroso-N-desmethyl diltiazem as a reference standard?

N-Nitroso derivatives are synthesized via nitrosation of the secondary amine in this compound under acidic conditions. Characterization requires:

- Purity analysis : HPLC with UV detection (238 nm) and comparison to regulatory standards (e.g., USP, EMA) .

- Structural confirmation : Mass spectrometry (MS) and NMR to verify nitroso-group incorporation .

- Stability testing : Monitor degradation under accelerated storage conditions (e.g., 40°C/75% RH) .

Q. How can researchers optimize extraction efficiency for this compound in complex biological matrices?

Liquid-liquid extraction (LLE) with diethyl ether/n-hexane (1:1 v/v) outperforms single solvents (e.g., ethyl acetate) by reducing matrix interference . For low-concentration samples, solid-phase extraction (SPE) using mixed-mode cartridges enhances sensitivity. Recovery rates should be validated against isotopically labeled internal standards (e.g., deuterated analogs) to control for matrix effects .

Methodological Considerations

Q. What are best practices for reporting this compound data in pharmacokinetic studies?

Follow PRISMA or Cochrane guidelines for transparent reporting :

Q. How should conflicting results about this compound’s bioactivity be analyzed?

Use scoping reviews to map methodological inconsistencies (e.g., assay sensitivity, sample size) . Meta-analyses can pool data from multiple studies, applying random-effects models to account for heterogeneity. Sensitivity analyses should exclude low-quality studies (e.g., those with unvalidated methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.